methyl 2-[5-(benzyloxy)-2-methyl-1-benzofuran-3-amido]benzoate
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Overview
Description
“Methyl 2-(benzyloxy)-5-(bromoacetyl)benzoate” is a chemical compound with the molecular formula C17H15BrO4 . It has an average mass of 363.203 Da and a monoisotopic mass of 362.015350 Da . This compound is used in the preparation of salmeterol and its intermediates .
Synthesis Analysis
The synthesis of “methyl 2-(benzyloxy)-5-(bromoacetyl)benzoate” involves benzylating methyl-5-acetyl-2-hydroxybenzoate with benzyl chloride in the presence of a base and a catalyst in a suitable polar solvent to obtain 5-acetyl-2-benzyloxy benzoate . This is then brominated with a suitable brominating agent in one or more suitable solvents in the presence of an acid catalyst to obtain the final product .Molecular Structure Analysis
The molecular structure of “methyl 2-(benzyloxy)-5-(bromoacetyl)benzoate” includes a total of 38 bonds. There are 23 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 aromatic ester, 1 aromatic ketone, and 1 aromatic ether .Properties
IUPAC Name |
methyl 2-[(2-methyl-5-phenylmethoxy-1-benzofuran-3-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO5/c1-16-23(24(27)26-21-11-7-6-10-19(21)25(28)29-2)20-14-18(12-13-22(20)31-16)30-15-17-8-4-3-5-9-17/h3-14H,15H2,1-2H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZAZELLHMADKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=CC=C3)C(=O)NC4=CC=CC=C4C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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